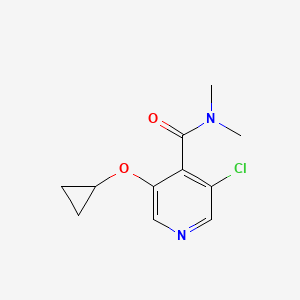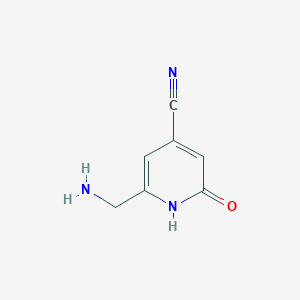
(4-Iodo-6-methoxypyridin-2-YL)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Iodo-6-methoxypyridin-2-YL)acetic acid is an organic compound with the molecular formula C8H8INO3 and a molecular weight of 293.06 g/mol . This compound is characterized by the presence of an iodine atom at the 4th position, a methoxy group at the 6th position, and an acetic acid moiety attached to the 2nd position of a pyridine ring. It is a derivative of pyridine, a basic heterocyclic organic compound.
Méthodes De Préparation
The synthesis of (4-Iodo-6-methoxypyridin-2-YL)acetic acid can be achieved through various synthetic routes. One common method involves the iodination of 6-methoxypyridin-2-ylacetic acid using iodine and a suitable oxidizing agent. The reaction is typically carried out in an organic solvent such as acetic acid or acetonitrile under reflux conditions . Another method involves the use of Suzuki–Miyaura coupling, where a boronic acid derivative of 6-methoxypyridin-2-ylacetic acid is coupled with an aryl iodide in the presence of a palladium catalyst .
Analyse Des Réactions Chimiques
(4-Iodo-6-methoxypyridin-2-YL)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group using appropriate reagents.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds with other aryl or vinyl groups.
Applications De Recherche Scientifique
(4-Iodo-6-methoxypyridin-2-YL)acetic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (4-Iodo-6-methoxypyridin-2-YL)acetic acid involves its interaction with specific molecular targets. The iodine atom and methoxy group contribute to its binding affinity and selectivity towards certain enzymes and receptors. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, enhancing its biological activity . The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
Comparaison Avec Des Composés Similaires
(4-Iodo-6-methoxypyridin-2-YL)acetic acid can be compared with other similar compounds such as:
(6-Iodo-4-methylpyridin-2-YL)acetic acid: This compound has a methyl group instead of a methoxy group, which affects its reactivity and biological activity.
(5-Oxooxazolidin-4-yl)acetic acid: This compound contains an oxazolidinone ring instead of a pyridine ring, leading to different chemical properties and applications.
Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety but a different heterocyclic structure, used in plant growth regulation.
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H8INO3 |
|---|---|
Poids moléculaire |
293.06 g/mol |
Nom IUPAC |
2-(4-iodo-6-methoxypyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H8INO3/c1-13-7-3-5(9)2-6(10-7)4-8(11)12/h2-3H,4H2,1H3,(H,11,12) |
Clé InChI |
ZLUBNEGFGQRGQA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=N1)CC(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Methoxy-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B14849773.png)







